molecular formula C25H31N3O2 B11519873 ethyl {1-benzyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl}acetate

ethyl {1-benzyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl}acetate

Cat. No.: B11519873
M. Wt: 405.5 g/mol
InChI Key: KTLJJQUGOZBMBX-UHFFFAOYSA-N
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Description

ETHYL 2-{1-BENZYL-3-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H-INDOL-2-YL}ACETATE is a complex organic compound that features a combination of indole, piperazine, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{1-BENZYL-3-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H-INDOL-2-YL}ACETATE typically involves multiple steps. One common route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Piperazine Moiety: The piperazine ring can be attached through a nucleophilic substitution reaction, where the piperazine reacts with a suitable leaving group on the indole core.

    Esterification: The final step involves esterification to form the ethyl acetate group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{1-BENZYL-3-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H-INDOL-2-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting double bonds or carbonyl groups to their respective reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

ETHYL 2-{1-BENZYL-3-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H-INDOL-2-YL}ACETATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-{1-BENZYL-3-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H-INDOL-2-YL}ACETATE involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The indole core can engage in π-π interactions with aromatic residues in proteins, influencing their function. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

ETHYL 2-{1-BENZYL-3-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H-INDOL-2-YL}ACETATE can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    1-Benzyl-1H-indole-3-carboxylic acid: Another indole derivative with potential pharmacological applications.

    4-Methylpiperazine derivatives: Compounds with similar piperazine moieties but different substituents, affecting their biological activity.

The uniqueness of ETHYL 2-{1-BENZYL-3-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H-INDOL-2-YL}ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H31N3O2

Molecular Weight

405.5 g/mol

IUPAC Name

ethyl 2-[1-benzyl-3-[(4-methylpiperazin-1-yl)methyl]indol-2-yl]acetate

InChI

InChI=1S/C25H31N3O2/c1-3-30-25(29)17-24-22(19-27-15-13-26(2)14-16-27)21-11-7-8-12-23(21)28(24)18-20-9-5-4-6-10-20/h4-12H,3,13-19H2,1-2H3

InChI Key

KTLJJQUGOZBMBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)CN4CCN(CC4)C

Origin of Product

United States

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